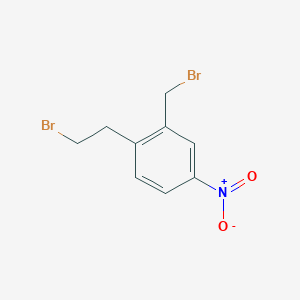
1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, featuring bromine atoms attached to the ethyl and methyl groups, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene typically involves the bromination of 4-nitrotoluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions often include the use of a solvent such as carbon tetrachloride or chloroform, and the reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although these reactions are less frequently employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.
Reduction: The major product is 1-(2-Aminoethyl)-2-(aminomethyl)-4-nitrobenzene.
Oxidation: Potential products include oxidized derivatives of the benzene ring, although these are less common.
Scientific Research Applications
1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Biological Research: The compound can be used as a probe to study biochemical processes and interactions.
Mechanism of Action
The mechanism by which 1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(bromomethyl)benzene
- 2-Bromoethyl methacrylate
- 4-(Bromomethyl)phenylboronic acid
Uniqueness
1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene is unique due to the presence of both bromine atoms and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
Properties
CAS No. |
149910-68-9 |
|---|---|
Molecular Formula |
C9H9Br2NO2 |
Molecular Weight |
322.98 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2-(bromomethyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H9Br2NO2/c10-4-3-7-1-2-9(12(13)14)5-8(7)6-11/h1-2,5H,3-4,6H2 |
InChI Key |
JSPILLUYMRSSHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13363503.png)
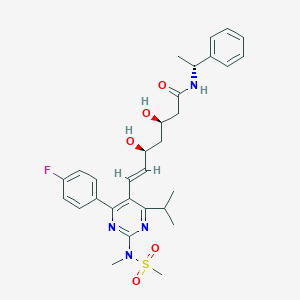
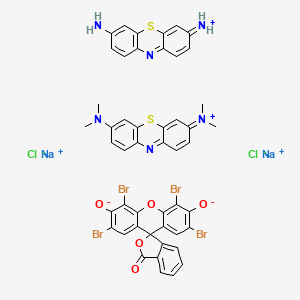

![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363518.png)
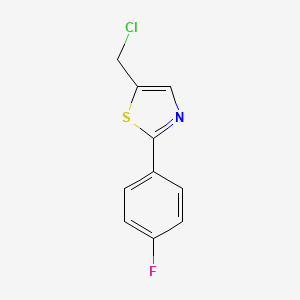
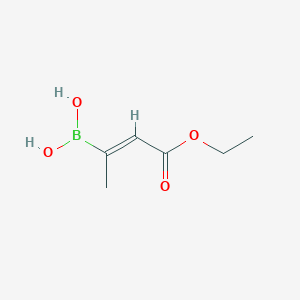
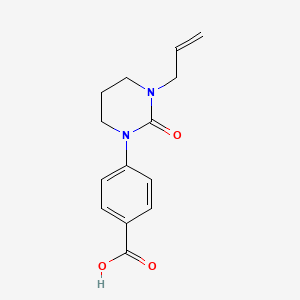
![N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide](/img/structure/B13363538.png)

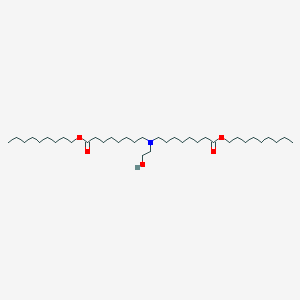
![N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13363555.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363569.png)
